molecular formula C8H9FN2O B1524567 2-Amino-5-fluoro-4-methylbenzamide CAS No. 1334149-42-6

2-Amino-5-fluoro-4-methylbenzamide

Cat. No. B1524567
CAS RN: 1334149-42-6
M. Wt: 168.17 g/mol
InChI Key: HLZUHAKHLQHOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-5-fluoro-4-methylbenzamide” is an important chemical compound that has garnered considerable attention in the scientific community due to its wide range of potential applications in fields such as pharmaceuticals, polymers, and organic electronics. It has an empirical formula of C8H9FN2O and a molecular weight of 168.17 .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-fluoro-4-methylbenzamide” is represented by the SMILES string CC1=C(C=C(C(N)=C1)C(N)=O)F . This indicates that the compound contains a benzamide core with a fluorine atom at the 5th position, a methyl group at the 4th position, and an amino group at the 2nd position.


Physical And Chemical Properties Analysis

“2-Amino-5-fluoro-4-methylbenzamide” is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.

Scientific Research Applications

Chemical Education

Lastly, due to its relatively simple structure and the presence of functional groups commonly found in pharmaceuticals, 2-Amino-5-fluoro-4-methylbenzamide could be used in educational settings to teach organic synthesis and drug design principles.

Each of these applications leverages the unique chemical structure of 2-Amino-5-fluoro-4-methylbenzamide, demonstrating the compound’s versatility in scientific research. While the current information does not provide specific examples of research, these potential applications are grounded in the general principles of medicinal chemistry and material science .

Safety and Hazards

The compound is classified under the GHS07 hazard class, indicating that it can cause harm if swallowed . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

2-amino-5-fluoro-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZUHAKHLQHOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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